molecular formula C18H17N3OS B2383649 4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine CAS No. 1251624-72-2

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine

Cat. No.: B2383649
CAS No.: 1251624-72-2
M. Wt: 323.41
InChI Key: SHAYXNLZOVOSME-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine is a pyrimidine derivative featuring a 4-ethoxyphenyl substituent at the 4-position and a pyridin-3-ylmethylthio group at the 6-position.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-2-22-16-7-5-15(6-8-16)17-10-18(21-13-20-17)23-12-14-4-3-9-19-11-14/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYXNLZOVOSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with pyridine-3-thiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Chemistry

  • Building Block for Complex Molecules : It serves as a key intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties.

Biology

  • Biological Activity Exploration : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation and exhibit significant antimicrobial effects against various pathogens.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and infections. Its mechanism of action may involve interaction with specific enzymes or receptors, modulating their activity to exert biological effects.

Industry

  • Material Development : The compound is utilized in developing new materials with specific properties, such as conductivity or fluorescence, making it valuable in material science applications.

Research indicates that compounds containing pyrimidine and thioether functionalities exhibit diverse biological activities:

Anticancer Activity

Several studies have demonstrated that derivatives of pyrimidines can inhibit cancer cell proliferation. For instance:

  • A comparative study showed significant inhibitory effects on the A431 vulvar epidermal carcinoma cell line by similar pyrimidine derivatives, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Another case study evaluated the antimicrobial properties of related compounds:

  • Certain derivatives displayed potent activity against Gram-positive bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Anticancer Evaluation

In a study focused on various pyrimidine derivatives tested against different cancer cell lines:

  • Results indicated that those with thioether substituents exhibited enhanced cytotoxicity compared to their non-thioether counterparts .

Antimicrobial Evaluation

A study evaluated the antibacterial and antifungal activities of synthesized compounds:

  • Findings revealed varying degrees of microbial inhibition depending on the substituent attached to the benzene ring, emphasizing structure–activity relationships .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis with structurally analogous compounds from the evidence:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Features Melting Point (°C) Yield (%) Key References
4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine 4-Ethoxyphenyl (4), Pyridin-3-ylmethylthio (6) Electron-donating ethoxy, aromatic thioether Not reported Not reported N/A
6-((4-Trifluoromethylphenyl)thio)-3-hydroxypyrimidine-2,4-dione (12e) 4-Trifluoromethylphenylthio (6) Electron-withdrawing CF₃, hydroxyl groups 210–212 71
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (Compound 3) 4-Methoxyphenyl (4), Thioxo (2) Methoxy donor, tetrahydropyrimidine core Not reported Efficient*
4-Amino-7-phenyl-6-azabenzothieno[3,2-d]pyrimidine (83) Benzothieno-pyrimidine fused ring Rigid heterocyclic system, amino group Not reported Not reported

Key Comparisons

Substituent Effects on Reactivity and Stability The 4-ethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., CF₃ in 12e ). Ethoxy’s electron-donating nature may enhance solubility in polar solvents compared to CF₃, which increases lipophilicity and metabolic stability. Thioether vs. Thioxo Groups: The pyridin-3-ylmethylthio group in the target compound differs from the thioxo (C=S) group in ’s compound 3.

The target compound’s synthesis may follow similar efficiency, though yields are unreported. In contrast, fused heterocycles like compound 83 in require multi-step reactions, likely lowering overall yields .

Biological Implications

  • While the target compound’s activity is unspecified, highlights pyrimidine-2,4-diones (e.g., 12e–12j) as HIV reverse transcriptase inhibitors . The ethoxy group’s electron donation might weaken enzyme binding compared to CF₃’s electron withdrawal, which enhances electrostatic interactions with viral targets.
  • The pyridinylmethylthio group could mimic nucleoside analogs, a feature exploited in antiviral drug design, though this remains speculative without direct data.

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen-bonding patterns in pyrimidine derivatives (e.g., hydroxyl groups in 12e) influence crystal packing and solubility . The absence of hydroxyl groups in the target compound may reduce crystalline stability but improve bioavailability.

Biological Activity

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2OSC_{18}H_{20}N_2OS, with a molecular weight of approximately 316.43 g/mol. The compound features an ethoxyphenyl group and a pyridinylmethylthio moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H20N2OSC_{18}H_{20}N_2OS
Molecular Weight316.43 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine core through the reaction of appropriate substrates, followed by the introduction of the ethoxyphenyl and pyridinylmethylthio groups via electrophilic substitution and nucleophilic addition reactions respectively.

Biological Activity

Research indicates that compounds containing pyrimidine and thioether functionalities exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have demonstrated that derivatives of pyrimidines can inhibit cancer cell proliferation. For instance, a study focusing on similar pyrimidine derivatives showed significant inhibitory effects on the A431 vulvar epidermal carcinoma cell line, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For example, compounds with similar structures have been shown to inhibit microtubule assembly and affect cell cycle regulation through cyclin-dependent kinase inhibition .

Case Studies

  • Anticancer Evaluation : In a comparative study, various pyrimidine derivatives were tested against different cancer cell lines. The results indicated that those with thioether substituents exhibited enhanced cytotoxicity compared to their non-thioether counterparts .
  • Antimicrobial Activity : Another case study evaluated the antimicrobial properties of related compounds, revealing that certain derivatives displayed potent activity against Gram-positive bacteria, highlighting their potential as therapeutic agents in infectious diseases .

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